molecular formula C20H22N4O5S B12246158 1-{4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione

1-{4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione

Cat. No.: B12246158
M. Wt: 430.5 g/mol
InChI Key: PSOCIIYGUXWVJN-UHFFFAOYSA-N
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Description

1-{4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridazinyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions are used to introduce the sulfonyl group onto the phenyl ring.

    Attachment of the Pyridazinyl Moiety: This step involves the coupling of the pyridazinyl group to the pyrrolidine ring via an ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and pyridazinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

1-{4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core structure and may have similar biological activities.

    Sulfonyl-Substituted Phenyl Compounds: These compounds contain a sulfonyl group attached to a phenyl ring, which can impart similar chemical reactivity.

    Pyridazinyl-Substituted Compounds: These compounds feature a pyridazinyl moiety, which can contribute to their biological activity.

Uniqueness

1-{4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features. This combination can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

1-[4-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H22N4O5S/c1-14-2-7-18(22-21-14)29-13-15-10-11-23(12-15)30(27,28)17-5-3-16(4-6-17)24-19(25)8-9-20(24)26/h2-7,15H,8-13H2,1H3

InChI Key

PSOCIIYGUXWVJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O

Origin of Product

United States

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